molecular formula C14H13ClF3NO B2520860 2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl CAS No. 1189940-77-9

2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl

Cat. No. B2520860
CAS RN: 1189940-77-9
M. Wt: 303.71
InChI Key: LAAPFAKAPYCQNN-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl” is a chemical compound with the CAS Number: 1189940-77-9 . It has a molecular weight of 303.71 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is {2-[4-(trifluoromethyl)phenoxy]phenyl}methanamine hydrochloride . The InChI code for this compound is 1S/C14H12F3NO.ClH/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18;/h1-8H,9,18H2;1H .


Physical And Chemical Properties Analysis

The physical form of “2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl” is a white to yellow solid . It has a molecular weight of 303.71 . The compound is typically stored at temperatures between 2-8°C .

Safety and Hazards

The safety information for “2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAPFAKAPYCQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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